molecular formula C10H14N2O3 B2951140 Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate CAS No. 1252054-41-3

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate

Cat. No. B2951140
CAS RN: 1252054-41-3
M. Wt: 210.233
InChI Key: KPGRWUCGSCEPAD-UHFFFAOYSA-N
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Description

“Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate” is a complex organic compound. While specific information about this compound is limited, it appears to contain a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been studied for their potential as anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds often involves the use of propargyl bromide in a phase-transfer catalysis process . Another method involves the reaction of 3-methyl-9H-carbazol-1-ol with propargyl bromide .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, compounds with a propargyl group can participate in Sonogashira cross-coupling reactions . Additionally, compounds with a piperazine ring can undergo various substitutions and transformations .

Future Directions

The future research directions for “Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate” could include further exploration of its potential biological activities, development of more efficient synthesis methods, and detailed study of its physical and chemical properties. Given the interest in piperazine derivatives for their biological activities , this compound could be a promising area for future research.

properties

IUPAC Name

methyl 2-(3-oxo-1-prop-2-ynylpiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-5-12-6-4-11-10(14)8(12)7-9(13)15-2/h1,8H,4-7H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGRWUCGSCEPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate

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